molecular formula C10H11N3S B188125 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 26131-61-3

4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No. B188125
CAS RN: 26131-61-3
M. Wt: 205.28 g/mol
InChI Key: TWQMMYPNEWSRLM-UHFFFAOYSA-N
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Description

“4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol” is a unique heterocyclic compound. It belongs to the 1,2,4-triazole family, which is known for its wide range of biological properties1. However, specific information about “4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol” is not readily available in the literature.



Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves condensation reactions with various substituents2. For instance, a series of novel 1,2,4-triazole derivatives have been synthesized by condensing methyl benzoate and methyl salicylate with various substituents2. However, the specific synthesis process for “4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol” is not explicitly mentioned in the available literature.



Molecular Structure Analysis

The molecular structure of “4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol” is not explicitly provided in the available literature. However, 1,2,4-triazoles generally have a five-membered ring structure containing three nitrogen atoms1. They operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors1.



Chemical Reactions Analysis

The specific chemical reactions involving “4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol” are not detailed in the available literature. However, 1,2,4-triazoles are known to undergo various chemical reactions. For instance, 1H-1,2,4-triazole-3-thiol undergoes regioselective S-alkylation to form a series of S-substituted derivatives3.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of “4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol” are not provided in the available literature.


Safety And Hazards

The safety and hazards associated with “4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol” are not explicitly mentioned in the available literature. However, it’s important to handle all chemicals with appropriate safety measures.


Future Directions

The future directions for research on “4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol” could include detailed studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, comprehensive safety and hazard assessments, as well as exploration of potential applications in pharmaceuticals and other fields, would be beneficial.


Please note that this analysis is based on the limited information available in the literature and may not fully cover all aspects of “4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol”. Further research and expert consultation are recommended for a more comprehensive understanding.


properties

IUPAC Name

4-ethyl-3-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-2-13-9(11-12-10(13)14)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQMMYPNEWSRLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350692
Record name 4-Ethyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol

CAS RN

26131-61-3
Record name 4-Ethyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Citations

For This Compound
3
Citations
G Karabanovich, J Dušek, K Savková… - Journal of Medicinal …, 2019 - ACS Publications
We report herein the discovery of 3,5-dinitrophenyl 1,2,4-triazoles with excellent and selective antimycobacterial activities against Mycobacterium tuberculosis strains, including …
Number of citations: 38 pubs.acs.org
M Kaya, E Menteşe - Journal of Heterocyclic Chemistry, 2020 - Wiley Online Library
Synthesis of a new coumarin‐triazole‐based dye and its photophysical parameters such as absorption, fluorescence emission, and fluorescence quantum yield were investigated. …
Number of citations: 6 onlinelibrary.wiley.com
R Ustabaş, U Çoruh, HT Akçay, E Menteşe… - Journal of Structural …, 2018 - Springer
The structure of the 4-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]phthalonitrile titled molecule is determined by means of X-ray diffraction. The title compound has weak inter- and …
Number of citations: 3 link.springer.com

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